molecular formula C21H14Cl2N2O2 B14999521 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide

Cat. No.: B14999521
M. Wt: 397.2 g/mol
InChI Key: SXVZTZGYHPTOGS-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a quinoline moiety, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan-2-carboxylic acid derivative, followed by the introduction of the dichlorophenyl group through a halogenation reaction. The quinoline moiety can be introduced via a coupling reaction with 2-methylquinoline. The final step involves the formation of the carboxamide bond through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the quinoline moiety.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule. Studies could explore its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be a candidate for drug development. Its structure suggests potential activity against certain diseases, and it could be screened for pharmacological properties.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide
  • 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)thiophene-2-carboxamide
  • 5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)pyrrole-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide

InChI

InChI=1S/C21H14Cl2N2O2/c1-12-5-6-13-3-2-4-17(20(13)24-12)25-21(26)19-10-9-18(27-19)15-11-14(22)7-8-16(15)23/h2-11H,1H3,(H,25,26)

InChI Key

SXVZTZGYHPTOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C=C1

Origin of Product

United States

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